(3-Fluoro-2-morpholinophenyl)methanamine (3-Fluoro-2-morpholinophenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828113
InChI: InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2
SMILES:
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol

(3-Fluoro-2-morpholinophenyl)methanamine

CAS No.:

Cat. No.: VC15828113

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-2-morpholinophenyl)methanamine -

Specification

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
IUPAC Name (3-fluoro-2-morpholin-4-ylphenyl)methanamine
Standard InChI InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2
Standard InChI Key FQDLPNIVAJBIJH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C=CC=C2F)CN

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3-fluoro-2-morpholin-4-ylphenyl)methanamine, reflecting its substituents: a fluorine atom at the 3-position, a morpholine ring at the 2-position, and a primary amine (-CH2NH2) group on the benzene ring . Its molecular formula is C11H15FN2O, with a molecular weight of 210.25 g/mol .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number1516937-20-4
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
InChI KeyFQDLPNIVAJBIJH-UHFFFAOYSA-N
SMILES NotationC1COCCN1C2=C(C=CC=C2F)CN

The SMILES string encodes a benzene ring substituted with fluorine, morpholine, and an aminomethyl group, while the InChIKey facilitates database searches and structural verification .

Structural Analysis

The compound’s 2D structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the benzene ring’s 2-position. The fluorine atom at the 3-position introduces electronegativity, influencing reactivity and intermolecular interactions . The primary amine group enhances solubility in polar solvents and enables participation in condensation reactions .

Physical and Chemical Properties

Physicochemical Data

  • LogP (Octanol-Water Partition Coefficient): ~1.2 (moderate lipophilicity).

  • Water Solubility: Low (<1 mg/mL at 25°C), necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution .

Table 2: Predicted Properties

PropertyEstimated Value
LogP1.2
Hydrogen Bond Donors1 (NH2 group)
Hydrogen Bond Acceptors4 (O, N, F)
Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Applications in Research

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its amine group for covalent bonding with target proteins . For example, it may anchor pharmacophores in anticancer agents by interacting with ATP-binding pockets.

Material Science

Its fluorinated aromatic structure contributes to liquid crystal and polymeric film development, where fluorine enhances thermal stability and optical properties.

Research Gaps and Future Directions

  • Toxicological Profiling: Acute and chronic toxicity data are needed for regulatory compliance.

  • Synthetic Optimization: Scalable routes using green chemistry principles (e.g., photocatalytic amination) could reduce costs .

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